(+)-delta-Selinene

Catalog No.
S645839
CAS No.
28624-28-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Selinene

CAS Number

28624-28-4

Product Name

(+)-delta-Selinene

IUPAC Name

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1

InChI Key

VEGYMPQCXPVQJY-OAHLLOKOSA-N

SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Canonical SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Isomeric SMILES

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C

(+)-delta-Selinene is a naturally occurring sesquiterpene with the molecular formula C15H24C_{15}H_{24} and a molecular weight of approximately 204.35 g/mol. It is classified under the selinene group, which consists of several isomeric compounds sharing the same molecular formula but differing in structure and properties. This compound is notable for its presence in various plant species, including Citrus reticulata and Silphium perfoliatum, where it contributes to the characteristic aroma of essential oils extracted from these plants .

The chemical structure of (+)-delta-Selinene includes a bicyclic framework, which is typical of many sesquiterpenes, and it exhibits specific stereochemical configurations that distinguish it from its isomers such as alpha-selinene and beta-selinene . The compound is primarily synthesized in plants through the action of the enzyme (+)-delta-Selinene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound as part of the terpenoid biosynthetic pathway .

, which can be categorized as follows:

  • Oxidation: This process can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives. For example, oxidation can convert (+)-delta-Selinene into various alcohols or ketones.
  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced sesquiterpene derivatives. This transformation alters the functional groups present in the molecule, potentially enhancing its biological activity.
  • Substitution: Halogenation reactions (e.g., chlorination or bromination) can introduce halogen atoms into the molecule, resulting in halogenated derivatives that may exhibit different properties compared to the parent compound.

The synthesis of (+)-delta-Selinene can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting essential oils from plants known to contain this compound. For example, oils from celery seeds and carrot seeds are rich sources. The extraction process typically includes steam distillation followed by fractional distillation to isolate (+)-delta-Selinene .
  • Enzymatic Synthesis: The enzyme (+)-delta-Selinene synthase catalyzes the cyclization of farnesyl diphosphate to produce (+)-delta-Selinene. This biosynthetic route is significant as it highlights the natural processes plants utilize to generate this compound .
  • Chemical Synthesis: Laboratory synthesis may also be conducted through

(+)-delta-Selinene has several applications across various fields:

  • Flavoring and Fragrance Industry: Due to its distinctive aroma, (+)-delta-Selinene is utilized in perfumery and food flavoring applications. Its unique scent profile makes it desirable for enhancing product formulations .
  • Pharmaceuticals: The biological activities associated with (+)-delta-Selinene suggest potential applications in drug development, particularly for antimicrobial and anti-inflammatory agents .
  • Agriculture: Given its antimicrobial properties, there is interest in exploring (+)-delta-Selinene as a natural pesticide or fungicide in agricultural practices .

Research on interaction studies involving (+)-delta-Selinene primarily focuses on its synergistic effects with other compounds. For instance:

  • Synergistic Antimicrobial Effects: Studies have indicated that when combined with other essential oils or compounds, (+)-delta-Selinene may enhance antimicrobial efficacy against specific pathogens. This suggests potential for developing more effective natural antimicrobial formulations .
  • Metabolic Interactions: Investigations into how (+)-delta-Selinene interacts with metabolic pathways in both plants and animals could provide insights into its broader biological roles and benefits .

(+)-delta-Selinene can be compared with other related sesquiterpenes such as:

Compound NameMolecular FormulaKey Characteristics
Alpha-selineneC15H24Commonly found in celery seed oil; known for its distinct aroma.
Beta-selineneC15H24Present in various essential oils; has different biological activities compared to alpha-selinene.
Gamma-selineneC15H24Less common; exhibits unique chemical properties distinct from alpha and beta forms.

Uniqueness

The uniqueness of (+)-delta-Selinene lies in its specific stereochemistry and unique aroma profile compared to its isomers. Its distinct biological activities further differentiate it from other sesquiterpenes, making it an important subject of study in both natural product chemistry and pharmacology .

Phytochemical Distribution in Plant Species

(+)-delta-Selinene represents one of the most widely distributed sesquiterpenes in the plant kingdom, with documented presence across multiple botanical families and diverse geographical regions [1]. This bicyclic sesquiterpene compound exhibits remarkable structural diversity and occurs as a significant component of essential oils in numerous plant species, contributing to their characteristic aromatic profiles and biological activities [2] [1].

The compound has been extensively documented in plants belonging to the Rutaceae family, particularly in Citrus reticulata (mandarin orange), where it constitutes a notable fraction of the essential oil composition extracted from fruit peels [1] . Within the Asteraceae family, (+)-delta-selinene has been identified in Silphium perfoliatum and various Senecio species, with Senecio polyanthemoides demonstrating particularly high concentrations reaching 32.7% of the total essential oil content in leaf extracts [1] [4].

Members of the Cannabaceae family, specifically Humulus lupulus (common hop), contain (+)-delta-selinene as a major sesquiterpene component, with concentrations of approximately 8.70% in cone and flower tissues [5]. The compound contributes significantly to the characteristic aroma profile of hop essential oils alongside other prominent sesquiterpenes such as alpha-humulene and beta-caryophyllene [5]. Gas chromatography-mass spectrometry analysis has revealed that hop essential oils contain complex mixtures of sesquiterpenes, with (+)-delta-selinene representing one of the most abundant components [5].

The Hypericaceae family, particularly Hypericum perforatum (Saint John's wort), demonstrates variable concentrations of selinene isomers, including both alpha-selinene and beta-selinene, with reported concentrations ranging from 5.5% to 6.5% depending on the plant part analyzed and geographical origin [6]. These variations highlight the influence of environmental factors, genetic background, and developmental stage on sesquiterpene accumulation patterns [6].

Remarkable concentrations of (+)-delta-selinene have been documented in Callicarpa macrophylla (Lamiaceae), where beta-selinene content reaches extraordinary levels of 37.51% to 57.01% in different plant parts, making it one of the richest natural sources of this sesquiterpene [7]. The high concentrations observed in this species suggest specialized metabolic adaptations that favor selinene biosynthesis over other sesquiterpene pathways [7].

Additional plant families contributing to the phytochemical diversity of (+)-delta-selinene include the Myrtaceae family, with Psidium cattleianum containing 4.5% delta-selinene in leaf essential oils [8]. The compound has also been identified in bryophytes, specifically Calypogeia muelleriana, indicating its presence across diverse evolutionary lineages within the plant kingdom [2].

Plant SpeciesFamilyPlant Partdelta-Selinene Content (%)Reference
Citrus reticulataRutaceaeFruit peelVariable* [1]
Silphium perfoliatumAsteraceaeAerial partsVariable* [1]
Humulus lupulusCannabaceaeCones/flowers8.70 [5]
Calypogeia muellerianaCalypogeiaceaeWhole plantPresent [2]
Hypericum perforatumHypericaceaeLeaves/flowers5.5-6.5 [6]
Callicarpa macrophyllaLamiaceaeLeaves37.51-57.01 [7]
Psidium cattleianumMyrtaceaeLeaves4.5 [8]
Senecio polyanthemoidesAsteraceaeLeaves/stems32.7 [4]

*Specific quantitative data not available in sources

Enzymatic Biosynthesis via (+)-delta-Selinene Synthase

The biosynthesis of (+)-delta-selinene involves a highly specialized enzymatic process catalyzed by (+)-delta-selinene synthase, an enzyme classified under the Enzyme Commission number 4.2.3.76 [9] [10]. This enzyme belongs to the broader family of sesquiterpene synthases and exhibits the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) [9] [10].

The enzymatic reaction catalyzed by (+)-delta-selinene synthase involves the cyclization of (2E,6E)-farnesyl diphosphate to produce (+)-delta-selinene and diphosphate as products [9] [10]. The reaction mechanism proceeds through an initial cyclization step that generates germacrene C as an enzyme-bound intermediate, which subsequently undergoes rearrangement to form the final (+)-delta-selinene product [9]. This multi-step cyclization process represents one of the most complex transformations in terpenoid biosynthesis, involving precise control of carbocation chemistry within the enzyme active site [11].

The enzyme requires divalent metal cations, specifically magnesium or manganese ions, as essential cofactors for catalytic activity [11]. These metal ions play crucial roles in substrate binding and in facilitating the departure of the diphosphate leaving group, which initiates the cyclization cascade [11]. Detailed biochemical studies have revealed that mutations in key aspartate residues within the conserved DDxxD motifs significantly impair enzyme activity and alter product specificity, confirming their critical importance in metal coordination and substrate positioning [11].

Extensive research conducted on grand fir (Abies grandis) has provided fundamental insights into the molecular biology and enzymology of (+)-delta-selinene synthase [12] [13]. The enzyme from this coniferous species has been cloned and characterized, revealing a protein of 581 amino acid residues with a molecular weight of approximately 67.6 kilodaltons [12]. Heterologous expression studies in Escherichia coli have demonstrated that the recombinant enzyme produces multiple sesquiterpene products, with (+)-delta-selinene representing the principal product alongside more than 30 additional sesquiterpene olefins [12] [11].

The cellular localization of (+)-delta-selinene synthase occurs primarily in the cytoplasmic compartment, where it utilizes farnesyl diphosphate substrate that is either synthesized locally through the mevalonate pathway or imported from plastidial compartments via the methylerythritol phosphate pathway [14] [15]. This subcellular distribution reflects the complex metabolic organization of terpenoid biosynthesis in plant cells, where different pathways contribute to the overall pool of isoprenoid precursors [14].

Comparative genomic analysis has revealed that (+)-delta-selinene synthase genes exhibit significant sequence similarity to other members of the terpene synthase gene family, with conserved regions that reflect shared evolutionary origins and common mechanistic features [16] [17]. The genes typically contain multiple introns and exons, with genomic organization patterns that suggest evolutionary relationships through gene duplication and functional divergence events [16].

Enzyme PropertyValue/DescriptionReference
Enzyme Commission NumberEC 4.2.3.76 [9] [10]
Systematic Name(2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) [9] [10]
Substrate(2E,6E)-farnesyl diphosphate [9] [10]
Product(+)-delta-selinene + diphosphate [9] [10]
Cofactor RequirementsMg²⁺ or Mn²⁺ [11]
Reaction MechanismInitial cyclization via germacrene C intermediate [9]
Source OrganismAbies grandis, various plant species [18] [12]
Cellular LocalizationCytoplasm [14]

Metabolic Engineering of Terpenoid Pathways

The metabolic engineering of terpenoid pathways represents a rapidly advancing field that aims to enhance the production of valuable sesquiterpenes, including (+)-delta-selinene, through systematic modification of biosynthetic networks in both microbial and plant systems [19] [20]. These engineering approaches focus on optimizing the supply of isoprenoid precursors and improving the efficiency of downstream biosynthetic enzymes to achieve commercially viable production levels [14] [21].

The foundation of terpenoid metabolic engineering rests on two primary biosynthetic pathways that supply the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [14] [15]. The methylerythritol phosphate pathway, localized in plastids and chloroplasts, initiates from the condensation of pyruvate and glyceraldehyde-3-phosphate and produces both isopentenyl diphosphate and dimethylallyl diphosphate in a 5:1 ratio [15] [22]. This pathway demonstrates higher theoretical yields for isoprenoid production and has become a primary target for engineering efforts [22].

The mevalonate pathway, operating in the cytoplasmic compartment, begins with acetyl-coenzyme A and produces isopentenyl diphosphate, which requires conversion by isopentenyl diphosphate isomerase to generate dimethylallyl diphosphate [21] [23]. Despite lower theoretical yields compared to the methylerythritol phosphate pathway, the mevalonate pathway benefits from well-characterized regulatory mechanisms and has been successfully employed in various engineering applications [21] [19].

Metabolic engineering strategies in Escherichia coli have focused on enhancing the methylerythritol phosphate pathway through overexpression of key enzymes, particularly 1-deoxyxylulose 5-phosphate synthase and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase [19] [22]. Research has demonstrated that 1-deoxyxylulose 5-phosphate synthase exhibits a flux control coefficient of 0.35, indicating significant control over pathway flux and making it an attractive target for engineering interventions [22]. Additionally, the enhancement of isopentenyl diphosphate isomerase activity has proven crucial for maintaining balanced precursor pools and preventing the accumulation of toxic intermediates [22].

Saccharomyces cerevisiae represents another important microbial platform for sesquiterpene production, with engineering efforts concentrating on optimizing the mevalonate pathway through upregulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other rate-limiting enzymes [19] [24]. The yeast system offers advantages in terms of post-translational modifications and protein folding, making it particularly suitable for expressing complex plant terpene synthases [24].

Plant-based metabolic engineering approaches have explored novel strategies for co-producing terpenoids and oils through subcellular compartment engineering [25]. These innovative approaches utilize lipid droplet targeting mechanisms to create specialized production platforms within plant cells, allowing for the simultaneous accumulation of high-value terpenoids and biofuel precursors [25]. The synthetic biology tools developed for these applications include the use of microalgal proteins to anchor terpene synthesis enzymes onto lipid droplet surfaces, effectively creating dedicated biosynthetic factories within plant tissues [25].

Hybrid engineering approaches that combine elements from both the methylerythritol phosphate and mevalonate pathways have emerged as promising strategies for optimizing precursor balance and maximizing sesquiterpene yields [21] [26]. These systems leverage the complementary strengths of each pathway while minimizing their individual limitations, resulting in more robust and efficient production platforms [26].

Host OrganismPathway UsedKey ModificationsTarget ProductsReference
Escherichia coliMEP pathway enhancementDXS overexpression, ispG enhancementVarious sesquiterpenes [19] [20]
Saccharomyces cerevisiaeMVA pathway optimizationHMG-CoA reductase upregulationFarnesene, bisabolene [19] [24]
Arabidopsis thalianaHeterologous expressionTPS10 overexpressionSesquiterpene volatiles [27]
Engineered plantsLipid droplet targetingSubcellular compartment engineeringTerpenoids + oil co-production [25]
Microbial systemsHybrid MEP/MVA systemsBalanced precursor supplyHigh-value sesquiterpenes [14] [21]

The successful implementation of metabolic engineering strategies for (+)-delta-selinene production requires careful consideration of multiple factors, including enzyme kinetics, cofactor availability, product toxicity, and metabolic burden on host organisms [21] [19]. Advanced synthetic biology tools, including CRISPR-based genome editing and modular pathway design, continue to expand the possibilities for creating highly efficient production systems that can meet industrial demands for this valuable sesquiterpene compound [28] [25].

PathwayCellular LocationStarting MaterialsPrimary ProductsKey EnzymesAdvantagesReference
MEP (Methylerythritol Phosphate)Plastids/ChloroplastsPyruvate + Glyceraldehyde-3-phosphateIPP, DMAPP (5:1 ratio)DXS, IspG, IDIHigher theoretical yield [14] [15] [22]
MVA (Mevalonate)CytoplasmAcetyl-CoAIPP (requires IDI for DMAPP)HMG-CoA reductase, MVKWell-characterized regulation [21] [23]
Hybrid PathwaysMultiple compartmentsVarious precursorsBalanced IPP/DMAPPPathway-specific enzymesOptimized precursor balance [21] [26]

XLogP3

4.3

Wikipedia

(+)-delta-selinene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-04-14

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